Thermal Conductivity: AlAs (80-84 W/m·K) Exceeds GaAs (45.5-46 W/m·K) by 74-83% for Improved Heat Dissipation
AlAs exhibits a thermal conductivity of 80-84 W/m·K at room temperature [1][2], substantially higher than the 45.5-46 W/m·K reported for GaAs [3][4]. This 74-83% increase in thermal conductivity directly impacts device thermal budgets, enabling higher power densities in AlAs-containing heterostructures.
| Evidence Dimension | Thermal Conductivity (W/m·K) at 300 K |
|---|---|
| Target Compound Data | 80-84 W/m·K |
| Comparator Or Baseline | GaAs: 45.5-46 W/m·K |
| Quantified Difference | +74% to +83% (1.74x to 1.83x higher) |
| Conditions | Room temperature (300 K); bulk values from multiple literature sources. |
Why This Matters
Higher thermal conductivity directly enables superior heat extraction in power amplifiers, laser diodes, and high-frequency devices, reducing junction temperature and improving reliability.
- [1] MatWeb, Aluminum Arsenide, AlAs, Thermal Conductivity 84.0 W/m-K. View Source
- [2] TU Wien, IUE, 3.2.3 Thermal Conductivity, AlAs 80 W/m-K. View Source
- [3] TU Wien, IUE, 3.2.3 Thermal Conductivity, GaAs 46 W/m-K. View Source
- [4] PMC, Table 2, Thermal conductivity κ300 for GaAs 45.5 W K-1 m-1. View Source
